molecular formula C5H6N2O2 B14472191 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one CAS No. 65902-89-8

2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one

Cat. No.: B14472191
CAS No.: 65902-89-8
M. Wt: 126.11 g/mol
InChI Key: YDFPRNIXFSYFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features a fused ring system combining a furan and a pyrazole ring, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with furan-based aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully hydrogenated compounds. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl acetate
  • methyl (2R,3R,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidine-8-carboxylate
  • {3-[(methylsulfonyl)oxy]-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl}methyl benzoate

Uniqueness

2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65902-89-8

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2,3,3a,4-tetrahydrofuro[3,4-c]pyrazol-6-one

InChI

InChI=1S/C5H6N2O2/c8-5-4-3(2-9-5)1-6-7-4/h3,6H,1-2H2

InChI Key

YDFPRNIXFSYFRX-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(=O)C2=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.